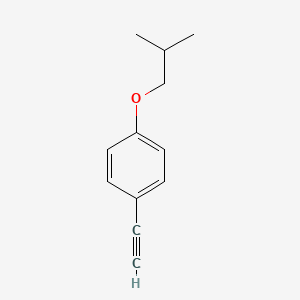

1-Ethynyl-4-isobutoxybenzene

Description

1-Ethynyl-4-isobutoxybenzene is an aromatic compound featuring a benzene ring substituted with an ethynyl (-C≡CH) group at the 1-position and an isobutoxy (-O-CH2CH(CH3)2) group at the 4-position. Its molecular formula is C12H12O (molecular weight: 172.23 g/mol). The ethynyl group confers high reactivity, particularly in click chemistry and polymerization, while the isobutoxy ether enhances solubility in polar organic solvents. This compound is of interest in materials science and pharmaceutical synthesis due to its dual functionalization .

Properties

Molecular Formula |

C12H14O |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

1-ethynyl-4-(2-methylpropoxy)benzene |

InChI |

InChI=1S/C12H14O/c1-4-11-5-7-12(8-6-11)13-9-10(2)3/h1,5-8,10H,9H2,2-3H3 |

InChI Key |

DEMSWAKVCVJUMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-4-isobutoxybenzene typically involves the alkylation of 1-ethynyl-4-hydroxybenzene with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 1-Ethynyl-4-isobutoxybenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity 1-Ethynyl-4-isobutoxybenzene.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-4-isobutoxybenzene undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form alkenes or alkanes.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table compares 1-Ethynyl-4-isobutoxybenzene with 1-Ethyl-4-isobutylbenzene (), highlighting key distinctions:

Physicochemical Properties

- Boiling Point: The ethynyl group in 1-Ethynyl-4-isobutoxybenzene introduces polarity, likely raising its boiling point compared to 1-Ethyl-4-isobutylbenzene (162.28 g/mol, nonpolar).

- Solubility : The isobutoxy group enhances solubility in polar solvents (e.g., THF, acetone) compared to the purely hydrocarbon 1-Ethyl-4-isobutylbenzene, which is more soluble in hexane or toluene .

Research Findings and Limitations

- Current comparisons rely on functional group trends rather than experimental data for the target compound.

- Hypothetical Analysis : Ethynyl-substituted aromatics are well-documented in materials science for their role in conductive polymers, while isobutoxy groups are common in drug delivery systems for improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.